Trifluoromethanesulfinyl Chloride

Trifluoromethylthiolation Indole functionalization Catalyst-free synthesis

Trifluoromethanesulfinyl chloride (CF₃SOCl, CAS 20621-29-8) is a reactive organosulfur compound belonging to the sulfinyl chloride class, characterized by a central sulfur atom in the +4 oxidation state bonded to a trifluoromethyl group, an oxygen atom, and a chlorine atom. Its key physical properties include a molecular weight of 152.52 g/mol and a density of 1.852 g/cm³.

Molecular Formula CClF3OS
Molecular Weight 152.52 g/mol
CAS No. 20621-29-8
Cat. No. B110753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanesulfinyl Chloride
CAS20621-29-8
Synonyms1,1,1-Trifluoromethanesulfinyl Chloride;  Perfluoromethanesulfinyl Chloride; 
Molecular FormulaCClF3OS
Molecular Weight152.52 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)Cl
InChIInChI=1S/CClF3OS/c2-7(6)1(3,4)5
InChIKeyGWBNYWVYPASUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethanesulfinyl Chloride (CAS 20621-29-8): A Unique Electrophilic Reagent for Catalyst-Free Trifluoromethylthiolation


Trifluoromethanesulfinyl chloride (CF₃SOCl, CAS 20621-29-8) is a reactive organosulfur compound belonging to the sulfinyl chloride class, characterized by a central sulfur atom in the +4 oxidation state bonded to a trifluoromethyl group, an oxygen atom, and a chlorine atom. Its key physical properties include a molecular weight of 152.52 g/mol and a density of 1.852 g/cm³ . It serves as a versatile intermediate in organic synthesis, most notably as an electrophilic reagent for introducing the trifluoromethylthio (-SCF₃) group, which enhances metabolic stability and lipophilicity in drug candidates . A defining and unique characteristic of this reagent is its ability to undergo disproportionation under reaction conditions, generating both CF₃SCl (a direct trifluoromethylthiolating agent) and CF₃SO₂Cl (a reductant) in situ, thereby enabling catalyst- and additive-free transformations [1].

Trifluoromethanesulfinyl Chloride Procurement: Why In-Class Analogs Cannot Be Casually Substituted


The direct substitution of Trifluoromethanesulfinyl chloride (CF₃SOCl) with other sulfur-based reagents is not feasible due to its unique oxidation state and resulting reactivity profile. As a sulfinyl chloride (R-S(O)-Cl), it occupies a distinct intermediate oxidation level between sulfenyl chlorides (R-S-Cl) and sulfonyl chlorides (R-SO₂-Cl) [1]. Unlike the widely used nucleophilic trifluoromethylthiolating reagent CuSCF₃, which requires transition metal catalysis, CF₃SOCl acts as an electrophilic trifluoromethylthiolating reagent and can operate under catalyst-free conditions . Furthermore, its ability to undergo disproportionation into CF₃SCl and CF₃SO₂Cl in situ is a property not shared by any single-class analog, allowing it to act as both the trifluoromethylthiolating agent and the reductant [2]. This bifunctional nature eliminates the need for additional reagents, a key differentiator for process efficiency. Finally, the chiral nature of the sulfur atom in sulfinyl chlorides enables asymmetric transformations, a dimension absent in its achiral sulfonyl chloride counterpart, CF₃SO₂Cl [3].

Quantitative Evidence Guide: Trifluoromethanesulfinyl Chloride vs. Closest Analogs


Catalyst-Free Trifluoromethylthiolation of Indoles: CF₃SOCl vs. CF₃SO₂Cl

In a direct head-to-head comparison under identical catalyst-free conditions, Trifluoromethanesulfinyl chloride (CF₃SOCl) demonstrates a significant yield advantage over Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) for the C-H trifluoromethylthiolation of indoles. This difference is attributed to the unique disproportionation mechanism of CF₃SOCl, which generates the active electrophilic species in situ [1].

Trifluoromethylthiolation Indole functionalization Catalyst-free synthesis

Electrophilic Trifluoromethylthiolation: CF₃SOCl vs. Hypervalent Iodonium Ylide Reagents

Compared to a specialized electrophilic trifluoromethylthiolating reagent like a trifluoromethanesulfonyl hypervalent iodonium ylide, Trifluoromethanesulfinyl chloride (CF₃SOCl) achieves comparable yields for the functionalization of indoles but without the need for a copper catalyst. The commercial reagent, TCI P2143, requires a Cu(I) catalyst to effect the transformation, whereas CF₃SOCl operates under catalyst-free conditions [1].

Electrophilic reagent Trifluoromethylthiolation Reagent cost-efficiency

Reagent Physical State and Handling: CF₃SOCl vs. CF₃SCl

Trifluoromethanesulfinyl chloride (CF₃SOCl) offers a critical practical advantage over trifluoromethylsulfenyl chloride (CF₃SCl). While CF₃SCl is a direct electrophilic source of the SCF₃ group, it is gaseous and highly toxic, making it impractical for routine laboratory use . In contrast, CF₃SOCl is a liquid that can be handled with standard laboratory equipment, despite its moisture sensitivity. Its boiling point (30-41°C) and density (1.852 g/cm³) are well-defined, facilitating accurate measurement and transfer .

Reagent safety Laboratory handling Physical properties

Substrate Scope: CF₃SOCl Enables Bifunctionalization Unavailable to CF₃SO₂Cl

Unlike Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), Trifluoromethanesulfinyl chloride (CF₃SOCl) can act as a bifunctional reagent, enabling 1,2-chlorotrifluoromethylthiolation of alkenes and alkynes in a single step. This unique reactivity stems from its ability to supply both the SCF₃ group and a chlorine atom, a transformation not reported for CF₃SO₂Cl under similar conditions [1].

Bifunctionalization Chlorotrifluoromethylthiolation Reagent versatility

Trifluoromethanesulfinyl Chloride: Key Application Scenarios Backed by Quantitative Evidence


Late-Stage Functionalization of Drug Candidates in Medicinal Chemistry

In medicinal chemistry, the ability to install metabolically robust and lipophilic SCF₃ groups on advanced intermediates under mild, catalyst-free conditions is highly valued. Trifluoromethanesulfinyl chloride is uniquely suited for this task. The direct C-H trifluoromethylthiolation of indoles, which are common pharmacophores, proceeds in up to 98% yield without the need for transition metals [1]. This minimizes the risk of metal contamination in the final product and simplifies purification, making it an ideal choice for late-stage diversification where reagent purity and synthetic simplicity are paramount.

Synthesis of Complex Agrochemicals with Enhanced Properties

The agrochemical industry relies on compounds like fipronil, for which CF₃SOCl serves as a critical intermediate . The reagent's ability to introduce both a trifluoromethylthio group and a chlorine atom in a single step via 1,2-bifunctionalization is particularly relevant for constructing structurally diverse analogs of existing pesticides [2]. This bifunctionalization capability can accelerate the synthesis of new leads with improved target binding and environmental stability profiles, a key differentiator in a competitive field.

Development of Novel, Scalable Process Chemistry Routes

For process chemists, the catalyst-free nature of transformations using CF₃SOCl offers a significant cost and operational advantage. Eliminating expensive and often air-sensitive transition metal catalysts (e.g., Cu, Pd) reduces raw material costs and simplifies waste streams [3]. Furthermore, the liquid state of CF₃SOCl facilitates its use in continuous flow setups , offering a clear path to scalable manufacturing processes that are both economically and environmentally more favorable than routes relying on multiple reagents and catalysts.

Synthesis of Chiral Auxiliaries and Stereoselective Transformations

The inherent chirality at the sulfur atom of sulfinyl chlorides makes CF₃SOCl a valuable building block for creating chiral sulfinamide auxiliaries [4]. These auxiliaries, such as chiral polyfluoroalkanesulfinamides, are essential for stereoselective reactions like the Strecker cyanation . The ability to access this chiral space directly from a commercially available reagent is a key driver for procurement in academic and industrial groups focused on asymmetric synthesis.

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